(5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a more saturated thiazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its interactions with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrazole-containing compounds. Examples include:
- (5Z)-3-ethyl-5-(4-phenyl-1H-pyrazol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-ethyl-5-(4-(2-methylpropoxy)phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-ethyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H27N3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-5-28-25(30)23(33-26(28)32)14-19-15-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(13-18(22)4)31-16-17(2)3/h6-15,17H,5,16H2,1-4H3/b23-14- |
InChI Key |
KLJJNVXPVXPSEV-UCQKPKSFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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